molecular formula C17H12F2N6O2S B11006414 C17H12F2N6O2S

C17H12F2N6O2S

Cat. No.: B11006414
M. Wt: 402.4 g/mol
InChI Key: ZSALCGHXTBFJLB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H12F2N6O2S is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms This compound is known for its unique chemical structure, which includes aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H12F2N6O2S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core aromatic structure, followed by the introduction of functional groups such as fluorine, nitrogen, and sulfur. Common reagents used in the synthesis include halogenating agents, nitrating agents, and sulfur-containing compounds. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination. Safety protocols are strictly followed to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

C17H12F2N6O2S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alkanes.

Scientific Research Applications

C17H12F2N6O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C17H12F2N6O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C17H12F2N6O2S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings and heterocyclic components, such as and .

    Uniqueness: The presence of specific functional groups, such as fluorine and sulfur, in imparts unique chemical and physical properties, making it distinct from other compounds. These properties may include enhanced reactivity, stability, or biological activity.

Biological Activity

The compound with the molecular formula C17H12F2N6O2S is a fluorinated derivative of a triazolopyrimidine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is designed to inhibit specific enzymes involved in critical metabolic pathways, making it a candidate for further pharmacological exploration.

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play crucial roles in regulating pH and bicarbonate levels in tissues, which are often altered in cancerous cells. By inhibiting these enzymes, this compound can disrupt the metabolic adaptations of tumors, leading to reduced proliferation and increased apoptosis of cancer cells .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to lower the IC50 values compared to traditional chemotherapeutics, indicating higher potency under hypoxic conditions typical of tumor microenvironments . The compound's ability to bind effectively to the active site of hexokinase also suggests that it may inhibit glycolysis, a metabolic pathway often upregulated in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the triazolopyrimidine scaffold can enhance biological activity. For example, substituents at the 2- and 7-positions have been identified as critical for binding affinity and selectivity towards hCA isoforms . The introduction of fluorine atoms has been linked to improved pharmacokinetic properties, such as increased stability and bioavailability.

Case Study 1: Efficacy in Glioblastoma Multiforme

A notable case study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated a marked decrease in cell viability when treated with this compound compared to untreated controls. The study employed both in vitro assays and molecular docking simulations to confirm the binding interactions with hexokinase, revealing a potential therapeutic application in targeting GBM metabolism .

Case Study 2: Comparative Analysis with Other Inhibitors

Another case study compared this compound with other known carbonic anhydrase inhibitors. The findings illustrated that while traditional inhibitors showed moderate efficacy, this compound outperformed them significantly in terms of selectivity and potency against hCA IX and hCA XII. This suggests that this compound could serve as a superior alternative in clinical applications targeting these isoforms .

Research Findings Summary

Study Findings Implications
In Vitro StudiesSignificant antiproliferative effects on cancer cell lines; lower IC50 valuesPotential for use as a targeted cancer therapy
SAR AnalysisModifications enhance binding affinity; fluorination improves pharmacokineticsInsights for designing more effective analogs
Case StudiesSuperior efficacy compared to traditional inhibitors in GBMPromising candidate for clinical trials targeting specific cancers

Properties

Molecular Formula

C17H12F2N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H12F2N6O2S/c18-10-3-9(4-11(19)6-10)5-13-21-17(24-23-13)22-14(26)7-25-8-20-12-1-2-28-15(12)16(25)27/h1-4,6,8H,5,7H2,(H2,21,22,23,24,26)

InChI Key

ZSALCGHXTBFJLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CC(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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